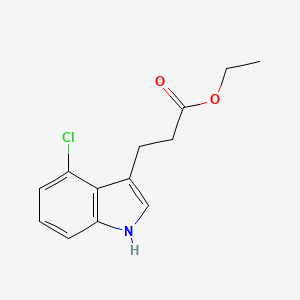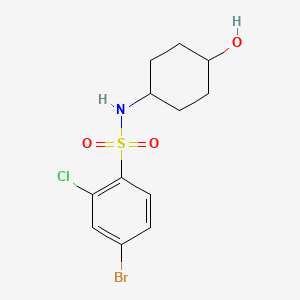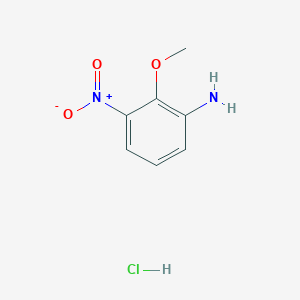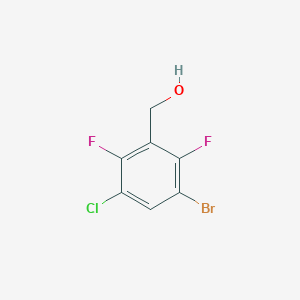
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline is a synthetic organic compound that features a piperidine ring substituted with difluoromethyl groups and an aniline moiety with a methoxyethoxy substituent. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoromethyl groups.
Aniline Derivative Synthesis: The aniline moiety can be prepared separately, often involving nitration followed by reduction.
Coupling Reaction: The final step would involve coupling the piperidine derivative with the aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: The methoxyethoxy group might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products would depend on the specific reactions, but could include various substituted anilines, piperidines, and their derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The difluoromethyl groups could enhance binding affinity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)benzene
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)phenol
Uniqueness
The unique combination of the difluoromethyl piperidine and methoxyethoxy aniline moieties might confer specific properties, such as enhanced stability, selectivity, or biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H20F2N2O2 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
4-(4,4-difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C14H20F2N2O2/c1-19-8-9-20-13-10-11(17)2-3-12(13)18-6-4-14(15,16)5-7-18/h2-3,10H,4-9,17H2,1H3 |
Clé InChI |
WQVHYUORIQPCMQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)




![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)




